1-Isopropyl citrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXHUZZFVMERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862624 | |
| Record name | 2-Hydroxy-2-{2-oxo-2-[(propan-2-yl)oxy]ethyl}butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-57-9, 101396-15-0 | |
| Record name | Monoisopropyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101396150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-2-{2-oxo-2-[(propan-2-yl)oxy]ethyl}butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylethyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ISOPROPYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GG8VH216P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isopropyl citrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 1 Isopropyl Citrate
Chemical Esterification Routes
Chemical esterification remains a fundamental approach for the synthesis of citrate (B86180) esters, including 1-isopropyl citrate. This typically involves the reaction of citric acid with isopropanol (B130326), often facilitated by a catalyst and/or heat.
Direct Acid-Catalyzed Esterification Protocols
Direct esterification of citric acid with an alcohol in the presence of an acid catalyst is a common method. europa.eu The process, known as Fischer esterification, involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com This is followed by the elimination of a water molecule to form the ester. europa.eu
Homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are frequently employed for this purpose. google.commdpi.com For instance, the esterification of adipic acid with isopropanol has been successfully carried out using concentrated sulfuric acid as a catalyst. mdpi.com However, a significant drawback of using homogeneous catalysts is the difficulty in separating them from the reaction mixture, which often requires neutralization and washing steps that can generate wastewater. scielo.brgoogle.com
Uncatalyzed Thermal Synthesis Conditions
The synthesis of this compound can also be achieved without a catalyst through thermal methods. One documented procedure involves heating equal parts of U.S.P. citric acid and 99% isopropyl alcohol under reflux at 92°C for an extended period of 118 hours. google.comgoogle.com Generally, the esterification of citric acid with alcohols can proceed without a catalyst at temperatures exceeding 150°C. mdpi.com While this method avoids catalyst-related separation issues, it often requires high temperatures and long reaction times, which may not be energy-efficient. For example, the uncatalyzed esterification of citric acid with n-butanol showed slow reaction rates, achieving only 51.8% conversion after 12 hours. mdpi.com
Evaluation of Catalytic Systems (e.g., homogeneous, heterogeneous, ionic liquids)
A variety of catalytic systems have been explored for the synthesis of citrate esters to improve efficiency and address the limitations of traditional methods.
Homogeneous Catalysts: As mentioned, H₂SO₄ and PTSA are common homogeneous catalysts. google.comgoogle.com While effective, their miscibility with the reaction medium complicates product separation and catalyst recovery. google.comgoogle.com
Heterogeneous Catalysts: To overcome the separation issues associated with homogeneous catalysts, solid acid catalysts have been investigated. These include cation exchange resins, titanates, and solid superacids. google.comcambridgepublish.com For example, zeolites, such as zeolite-Ni(H₂PO₄)₂, have shown catalytic activity in the conversion of isopropyl alcohol. acs.org The use of heterogeneous catalysts simplifies the work-up process as they can be easily filtered from the reaction mixture.
Ionic Liquids: Ionic liquids have emerged as "green" catalysts for esterification reactions. They offer advantages such as low vapor pressure, thermal stability, and tunable acidity. Acidic functional ionic liquids have been successfully used as catalysts for the synthesis of tributyl citrate. scielo.br Research has also been conducted on using ionic liquids for the synthesis of acetyl tri-n-butyl citrate. cambridgepublish.com
Enzymatic Synthesis Approaches for Citrate Esters
Enzymatic synthesis presents a green and highly selective alternative to chemical methods for producing citrate esters. This approach typically utilizes lipases as biocatalysts.
Identification and Characterization of Biocatalysts (e.g., lipases)
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in environments with minimal water activity. scielo.br They are widely used in various industries, including food processing, due to their ability to synthesize esters from fatty acids and alcohols. scielo.br Lipases from different microbial sources are employed, and their activity can be influenced by the reaction medium. nih.gov For instance, Lipase (B570770) TL IM from Thermomyces lanuginosus has been used for the synthesis of β-amino acid esters. mdpi.com The use of enzymes often leads to higher specificity and can avoid the formation of unwanted byproducts. scielo.br
Optimization of Biocatalytic Reaction Parameters (e.g., molar ratios, temperature, solvent systems, water activity)
The efficiency of lipase-catalyzed esterification is highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing the yield and selectivity of the desired citrate ester.
Immobilization Techniques for Enzymatic Processes
The enzymatic synthesis of citrate esters, including this compound, primarily involves the esterification of citric acid with an alcohol, a reaction catalyzed by enzymes, typically lipases. acs.orgresearchgate.net To enhance the operational stability, reusability, and efficiency of these biocatalysts, various immobilization techniques are employed. These methods confine the enzyme to a solid support, which simplifies the separation of the catalyst from the product, allows for continuous processing, and can improve the enzyme's stability under harsh reaction conditions. mdpi.comresearchgate.net
Immobilization can be broadly categorized into physical and chemical methods. unit.no
Physical Immobilization:
Adsorption: This technique is based on the physical attachment of the enzyme to the surface of a support material through weak forces like van der Waals forces or hydrogen bonds. A common method involves using silica (B1680970) as a support matrix. For instance, a purified thermoalkalophilic extracellular lipase from Bacillus cereus has been successfully immobilized by adsorption onto silica for the synthesis of isopropyl acetate (B1210297), a similar short-chain ester. researchgate.netnih.gov The simplicity and low cost of this method are significant advantages, although enzyme leakage from the support can be a drawback.
Encapsulation: In this method, enzymes are enclosed within a semi-permeable membrane or capsule. unit.no For example, lipases have been encapsulated in magnetic chitosan (B1678972) microcapsules. This involves the self-assembly of negatively charged magnetic nanoparticles (modified with citrate) onto cross-linked aggregates of chitosan and the lipases. mdpi.com
Chemical Immobilization:
Covalent Bonding: This method involves the formation of strong covalent bonds between the enzyme and the support material. unit.no This creates a very stable system with minimal enzyme leaching. Candida rugosa lipase, for example, has been covalently immobilized on magnetic Fe₃O₄@SiO₂ nanoparticles for the hydrolysis of soybean oil. mdpi.com
Cross-Linking: This technique creates covalent bonds between enzyme molecules, forming larger aggregates. unit.no These cross-linked enzyme aggregates (CLEAs) are insoluble and can be used as effective catalysts. mdpi.com
The choice of immobilization technique and support material can significantly influence the catalytic performance. Materials like polyurethane, poly(vinyl-alcohol), and acrylic resins are also used as supports for immobilizing lipases. unit.nogoogle.com The reusability of these immobilized enzymes is a key feature; for example, silica-immobilized lipase used in isopropyl acetate synthesis retained over 50% of its activity after six cycles of reuse. researchgate.netnih.gov
Table 1: Overview of Enzyme Immobilization Techniques
| Immobilization Method | Description | Support Material Examples | Advantages | Disadvantages |
|---|---|---|---|---|
| Adsorption | Enzyme attached to support surface via weak physical forces. nih.gov | Silica, Chitosan mdpi.comnih.gov | Simple, low cost, less harsh on enzyme. | Enzyme leakage can occur. |
| Encapsulation | Enzyme enclosed within a semi-permeable capsule. unit.no | Magnetic Chitosan Microcapsules mdpi.com | Good protection for the enzyme. | Mass transfer limitations can reduce activity. |
| Covalent Bonding | Strong chemical bonds formed between enzyme and support. unit.no | Magnetic Fe₃O₄@SiO₂ Nanoparticles mdpi.com | High stability, no enzyme leaching. | Can sometimes alter enzyme conformation and activity. |
| Cross-Linking | Covalent bonds formed between enzyme molecules to form aggregates (CLEAs). mdpi.com | N/A (Carrier-free method) | High catalyst concentration, good stability. | Can be expensive, diffusion limitations possible. |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. slideshare.netunibo.it The synthesis of this compound and related compounds is increasingly being guided by these principles to create more sustainable and environmentally benign manufacturing processes. researchgate.net
Key green chemistry principles applied in this context include:
Use of Catalysis: The shift from uncatalyzed or acid-catalyzed reactions to enzymatic catalysis is a cornerstone of green synthesis. google.com Enzymes like lipases operate under mild conditions (temperature and pH), are highly specific, and reduce the formation of by-products. engineering.org.cn This avoids the use of corrosive and hazardous catalysts like sulfuric acid or p-toluenesulfonic acid. google.comscientific.net Heterogeneous catalysts, such as cation exchange resins, also offer a greener alternative to homogeneous acid catalysts as they are easily separated and can be reused. scientific.net
Use of Renewable Feedstocks: Citric acid, a primary raw material, is produced on a massive scale via fermentation of renewable feedstocks like corn. wikipedia.org Isopropyl alcohol can also be produced from renewable sources. Utilizing these bio-based starting materials reduces the reliance on fossil fuels. slideshare.net
Process Intensification: Techniques like continuous flow biocatalysis are being explored to make synthesis more efficient. rsc.orgresearchgate.net In a continuous-flow reactor, reactants are continuously passed over a bed of immobilized enzyme. This allows for better control over reaction parameters, higher throughput, and easier product isolation compared to batch processes. rsc.org Integrating reaction with in-situ water removal (a by-product of esterification) using techniques like pervaporation can further drive the reaction equilibrium towards the product, increasing conversion and yield. researchgate.net
Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. unibo.it For enzymatic esterifications, research focuses on using greener solvents like tert-amyl alcohol or minimizing solvent use altogether by running reactions in bulk. acs.orgrsc.org
Atom Economy and Waste Prevention: The goal is to maximize the incorporation of all materials used in the process into the final product. slideshare.net Esterification reactions are inherently atom-economical, with water being the only major by-product. The development of robust manufacturing routes, such as those designed for Gefapixant Citrate, focuses on high-yield steps and efficient purification methods like pH-swing crystallization to minimize waste. researchgate.net
The application of these principles, as demonstrated in the synthesis of related citrate esters and other specialty chemicals, provides a clear framework for the sustainable production of this compound. researchgate.netresearchgate.net
Table 2: Application of Green Chemistry Principles
| Principle | Application in this compound Synthesis |
|---|---|
| Catalysis | Use of immobilized lipases instead of corrosive mineral acids. google.comengineering.org.cn |
| Renewable Feedstocks | Use of fermentation-derived citric acid. wikipedia.org |
| Process Intensification | Employment of continuous flow reactors and pervaporation. rsc.orgresearchgate.net |
| Safer Solvents | Use of solvents like tert-amyl alcohol or solvent-free conditions. acs.orgrsc.org |
| Waste Prevention | High-yield enzymatic reactions and efficient purification steps. researchgate.net |
Mechanistic Aspects of 1 Isopropyl Citrate Formation
Reaction Mechanisms of Esterification
The primary mechanism for the formation of 1-isopropyl citrate (B86180) in the presence of an acid catalyst is the Fischer esterification. masterorganicchemistry.com This reaction involves the substitution of the hydroxyl group of one of citric acid's carboxyl functionalities with an isopropoxy group from isopropanol (B130326). pressbooks.pub Although the reaction can proceed without an external catalyst, particularly at elevated temperatures, the use of a strong acid like sulfuric acid significantly accelerates the process. acs.orgchemguide.co.uk
The formation of 1-isopropyl citrate proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgresearchgate.net In this pathway, the alcohol (isopropanol) acts as the nucleophile, and the carboxylic acid (citric acid) provides the electrophilic acyl group. The reaction is typically catalyzed by a mineral acid. pressbooks.pub
The key steps are as follows:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen atom of one of the carbonyl groups on the citric acid molecule. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com
Nucleophilic Attack : The weakly nucleophilic isopropanol molecule attacks the now highly electrophilic carbonyl carbon. youtube.com This leads to the formation of a charged, tetrahedral intermediate. libretexts.orguci.edu
Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking isopropanol) to one of the hydroxyl groups of the original carboxylic acid. This converts the hydroxyl group into a water molecule, which is a much better leaving group. masterorganicchemistry.com
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling the water molecule. masterorganicchemistry.com
Deprotonation : The catalyst is regenerated by the removal of a proton from the newly formed ester, yielding the final this compound product and water. masterorganicchemistry.com
This entire process is reversible, and the formation of the ester is driven to completion by either using an excess of the alcohol reactant or by removing water as it is formed. masterorganicchemistry.comuci.edu Some studies on citric acid esterification also suggest that the reaction can proceed through the formation of a reactive cyclic anhydride (B1165640) intermediate, especially under parched or high-temperature conditions, which is then opened by the alcohol. researchgate.netresearchgate.net
The stability of this tetrahedral intermediate is a critical factor. Electron-withdrawing groups on the acyl compound can stabilize the negatively charged intermediate that forms in base-promoted hydrolysis, thereby increasing the reaction rate. pressbooks.pub In the acid-catalyzed Fischer esterification, the intermediate is a neutral tetrahedral species, but its formation is the rate-determining step. acs.org The transition states are the high-energy states that occur during the formation and breakdown of this intermediate. researchgate.net Computational studies on similar esterification reactions have been used to model the geometry and energy of these transition state structures to better understand the reaction barriers. researchgate.netresearchgate.net For instance, in the related enzymatic synthesis of citrate by citrate synthase, mutations in active site residues can significantly affect the stability of transition states and intermediates, highlighting their importance in the catalytic cycle. acs.org
Investigation of Nucleophilic Acyl Substitution Pathways
Stereochemical Considerations in Esterification of Citric Acid
Citric acid is a prochiral molecule. While it lacks a chiral center itself, its two terminal carboxymethyl groups (–CH₂COOH) are stereochemically non-equivalent. This means that an enzymatic reaction can distinguish between them. asm.org The selective reaction at one of these two groups leads to the formation of a chiral product.
In the context of enzymatic synthesis, such as the reaction catalyzed by citrate synthase, the process is highly stereospecific. asm.orgnih.gov However, the standard chemical synthesis of this compound via Fischer esterification is generally not stereoselective. The nucleophilic attack by isopropanol can occur with equal probability at either of the two terminal carboxyl groups. This results in the formation of a racemic mixture, containing equal amounts of the (R)-1-isopropyl citrate and (S)-1-isopropyl citrate enantiomers. The central carboxyl group and the hydroxyl-bearing carbon are less reactive to esterification under typical Fischer conditions due to steric hindrance and electronic effects.
Kinetic and Thermodynamic Studies of this compound Formation
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the available literature, the principles can be understood from studies on similar esterification reactions. acs.orgresearchgate.net
Kinetics: The rate of esterification is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netgoogle.com A kinetic study on the self-catalyzed esterification of citric acid with butyl glycol (a similar alcohol) showed that increasing the reaction temperature significantly accelerates the reaction. At 140 °C, approximately 80% conversion was achieved after 6 hours, with the reaction being particularly fast in the first hour due to high reactant concentrations. acs.org Kinetic models, such as the pseudo-homogeneous (PH) model and the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, are often used to describe the reaction kinetics and correlate experimental data. researchgate.net
Thermodynamics: Esterification is typically an equilibrium-limited and slightly exothermic reaction. researchgate.netub.edu Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) determine the position of the equilibrium. For the esterification of acetic acid with isopropyl alcohol, the forward activation energy was found to be 53.46 kJ/mol, and the heat of reaction was -1.29 kJ/mol, indicating a slightly exothermic process. researchgate.net Thermodynamic studies on the esterification of levulinic acid with 1-butene (B85601) found the enthalpy change to be -32.9 kJ/mol and the entropy change to be -70 J/(mol·K). ub.edu These values are representative of the general thermodynamic profile for esterification reactions.
The following table presents kinetic and thermodynamic data from similar esterification reactions, illustrating the typical values for such processes.
| Reaction | Parameter | Value | Reference |
| Acetic Acid + Isopropyl Alcohol | Forward Activation Energy (Ea) | 53.46 kJ/mol | researchgate.net |
| Acetic Acid + Isopropyl Alcohol | Heat of Reaction (ΔH) | -1.29 kJ/mol | researchgate.net |
| Levulinic Acid + 1-Butene | Enthalpy of Reaction (ΔH°) | -32.9 ± 1.6 kJ/mol | ub.edu |
| Levulinic Acid + 1-Butene | Entropy of Reaction (ΔS°) | -70 ± 4 J/(mol·K) | ub.edu |
| Citric Acid + Butyl Glycol | Conversion at 140°C after 6h | ~80% | acs.org |
Advanced Analytical Characterization of 1 Isopropyl Citrate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 1-isopropyl citrate (B86180), enabling its separation from related compounds and complex matrices. Various chromatographic modes, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ion Chromatography (IC), and Thin-Layer Chromatography (TLC), offer distinct advantages for its characterization.
HPLC is a powerful technique for the quantitative analysis of non-volatile and thermally labile compounds like citrate esters. An analytical method for the determination of isopropyl citrate in edible oils involves an initial extraction and subsequent hydrolysis of the ester. epa.gov The resulting citric acid is then quantified by HPLC. This indirect approach is effective for determining the total isopropyl citrate content. epa.gov
A typical HPLC method for the analysis of the parent compound or related citrate esters would employ a reversed-phase column with a suitable mobile phase. For instance, a method for analyzing an active pharmaceutical ingredient (IPA) used a Methanol/Water (40/60) mobile phase with UV detection at 220 nm. univ-lyon1.fr For enhanced sensitivity and selectivity, especially in complex food matrices, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is employed. A method for three citrate ester plasticizers in PVC food contact materials used a BEH C18 column with an acetonitrile (B52724) and ultrapure water gradient and was quantified using an external standard. middlebury.edu
Table 1: Example HPLC Conditions for Citrate and Citrate Ester Analysis
| Parameter | HPLC Method for Citric Acid (Post-hydrolysis) | UPLC-MS/MS for Citrate Esters |
|---|---|---|
| Column | Reversed-Phase C18 | BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | Methanol/Water | Acetonitrile/Ultrapure Water (Gradient) |
| Detection | UV | ESI-MS/MS (MRM Positive Ion Mode) |
| Quantification | External Standard | External Standard |
| Reference | epa.gov | middlebury.edu |
GC and GC-MS are highly effective for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 1-isopropyl citrate, derivatization is typically required prior to analysis. A common approach involves the methylation of the free carboxylic acid and hydroxyl groups. One established method for determining mono-, di-, and tri-isopropyl citrates in foods involves extraction followed by methylation with diazomethane (B1218177) before GC analysis. nih.gov
An alternative GC method involves hydrolysis of the isopropyl citrates into isopropyl alcohol and citric acid. The volatile isopropyl alcohol can be directly analyzed by GC for qualitative screening. jst.go.jp The non-volatile citric acid is subsequently esterified, for example, to trimethyl citrate using a boron trifluoride-methanol reagent, and then analyzed by GC. jst.go.jp This method achieved recoveries of over 90% for mono- and di-esters. jst.go.jp For definitive identification and quantification, GC coupled with mass spectrometry (GC-MS) is the preferred technique. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte. researchgate.netresearchgate.net
Table 2: GC Method Parameters for Isopropyl Citrate Analysis
| Parameter | Method Details |
|---|---|
| Sample Preparation | 1. Direct methylation with diazomethane. nih.gov 2. Hydrolysis, followed by GC of isopropyl alcohol and derivatization (e.g., trimethylation) of citric acid. jst.go.jp |
| Derivatizing Agent | Diazomethane nih.gov or Boron trifluoride-methanol. jst.go.jp |
| Detection | Flame Ionization Detector (FID) researchgate.net or Mass Spectrometry (MS). researchgate.net |
| Recovery | >90% for mono- and di-esters. jst.go.jp |
| Detection Limit | 1-2 µg/g in food samples. nih.govjst.go.jp |
Ion chromatography (IC) is the benchmark technique for the analysis of anions and organic acids, including citrate. lcms.cz While direct analysis of this compound by IC is uncommon, the technique is ideally suited for quantifying the citrate anion following saponification of the ester. This approach is featured in the United States Pharmacopeia (USP) General Chapter <345> for the assay of citric acid/citrate. lcms.cz
Modern high-pressure IC systems utilize hydroxide-selective anion-exchange columns, such as the Dionex IonPac AS11, with a hydroxide (B78521) eluent generated electrolytically. lcms.czthermofisher.com This Reagent-Free™ IC (RFIC™) approach simplifies operation and improves reproducibility. lcms.cz Citrate and other anions are separated and then detected with high sensitivity using suppressed conductivity detection. thermofisher.com This method is robust and can be validated for linearity, precision, and accuracy in various sample matrices, including pharmaceutical formulations. thermofisher.com
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment of this compound's purity and for monitoring reaction progress. An analytical method was developed for the qualitative determination of mono- and diisopropyl citrates after they were labeled with a fluorescent tag, 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc), to enable visualization under UV light. epa.gov
For more general applications, TLC plates can be developed in a citric acid/citrate system. researchgate.net Visualization of the separated spots can be achieved by spraying with a suitable reagent, such as arsenazo III which can detect non-chelated metals if they are part of the mixture, or by exposure to iodine vapor, which stains organic compounds. researchgate.net While conventional TLC is primarily qualitative, High-Performance TLC (HPTLC) with densitometric scanning can provide quantitative results. analyticaltoxicology.com
Ion Chromatography Applications for Citrate Derivatives
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl group and the citrate backbone.
Isopropyl Group: A septet (or multiplet) would appear for the methine proton (-O-CH-) around δ 4.9-5.0 ppm, coupled to the six equivalent methyl protons (-CH₃), which would appear as a doublet around δ 1.2 ppm. rsc.org
Citrate Backbone: The two diastereotopic methylene (B1212753) protons (-CH₂-) adjacent to the esterified carboxyl group would likely appear as two distinct doublets (an AB quartet) around δ 2.8-3.0 ppm. The other methylene group's protons would appear similarly, potentially with slightly different chemical shifts. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. rsc.org
¹³C NMR Spectrum: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbons (C=O): Three distinct signals are expected in the δ 170-175 ppm region for the three carboxyl carbons. rsc.org
Quaternary Carbon (C-OH): The central hydroxyl-bearing carbon would appear around δ 73 ppm. rsc.org
Isopropyl Group: The methine carbon (-O-CH-) is expected around δ 68-69 ppm, and the methyl carbons (-CH₃) around δ 21-22 ppm. rsc.org
Methylene Carbons (-CH₂-): The two methylene carbons of the citrate backbone would show signals around δ 43 ppm. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (based on data for Triisopropyl Citrate in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isopropyl -CH- | ~4.9 (septet) | ~68.5 |
| Isopropyl -CH₃ | ~1.2 (doublet) | ~21.6 |
| Citrate -CH₂- | ~2.8-3.0 (2 x doublet) | ~43.0 |
| Citrate C-OH | - | ~73.0 |
| Ester C=O | - | ~172.0 |
| Carboxylic Acid C=O | - | ~174.0 |
Note: These are approximate values derived by analogy to triisopropyl citrate and other citrate esters. Actual values may vary based on experimental conditions. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Key functional groups in this compound include a hydroxyl (-OH) group, carboxylic acid (-COOH) groups, an ester (-COOR) group, and aliphatic C-H bonds. The IR spectrum would be expected to show the following characteristic peaks:
O-H Stretching: A broad absorption band is anticipated in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl and carboxylic acid O-H groups. asianpubs.orgmdpi.com
C-H Stretching: Absorptions corresponding to the stretching vibrations of aliphatic C-H bonds in the isopropyl and citrate backbone would appear around 2980-2850 cm⁻¹. ysu.am
C=O Stretching: This region is particularly informative. Strong absorption peaks are expected between 1750 and 1700 cm⁻¹ corresponding to the C=O stretching of both the ester and carboxylic acid groups. ysu.amasianpubs.orgresearchgate.net The presence of multiple carbonyl environments may lead to a complex or broadened peak in this area.
C-O Stretching: The stretching vibrations for the C-O bonds of the ester and carboxylic acid groups would likely be observed in the 1300-1000 cm⁻¹ region. ysu.am
A study on various citrate esters confirmed that the oscillation strips of citric acid's carboxyl groups are observed in the ranges of 2500–2700 and 3000–3300 cm⁻¹. ysu.am After esterification, these bands may shift or change in intensity. For instance, in diethyl citrate, the stretching vibration for the carboxyl (-COOH) appeared at 3469 cm⁻¹, indicating hydrogen bonding. asianpubs.org
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl/Carboxylic Acid O-H | 3500-2500 | Stretching (Broad) |
| Aliphatic C-H | 2980-2850 | Stretching |
| Ester & Carboxylic Acid C=O | 1750-1700 | Stretching (Strong) |
| Ester & Carboxylic Acid C-O | 1300-1000 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
UV-Vis spectrophotometry is a quantitative analytical technique based on the absorption of ultraviolet or visible light by a substance. While citrate itself does not have a strong chromophore that absorbs in the near-UV or visible range, this method can be adapted for its quantification, often after a derivatization step or for analyzing solutions where it is a major component. rsc.orgresearchgate.net
Studies on citric acid have shown that it can be measured using UV-Vis spectroscopy, though it may suffer from interferences. researchgate.net For instance, one method for determining elemental sulfur in citrate process solutions uses the UV absorbance maximum at 268 nanometers in a trichloroethylene (B50587) solution. 911metallurgist.com Another approach for nitrate (B79036) determination uses UV absorption at 220 nm, with a correction at 275 nm for dissolved organic matter, which could include citrate. sci-hub.se
While a specific standard UV-Vis absorption spectrum for this compound is not widely published, it is expected to have limited absorbance in the standard UV-Vis range (200-800 nm) due to the absence of extensive conjugated systems. Any observed absorbance would likely be in the lower UV region. A patent for tributyl citrate mentions analysis using a UV-spectrometer (200-400 nm) for purity assessment, suggesting that citrate esters can be analyzed by this method, likely at lower wavelengths. google.com
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of compounds like this compound. It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
For this compound (C₉H₁₄O₇), the predicted monoisotopic mass is 234.07395278 Da. nih.gov Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for such molecules.
Predicted Fragmentation Pattern:
Under mass spectrometric conditions, this compound is expected to fragment in predictable ways. While experimental data for this compound is limited, predicted MS/MS spectra are available. foodb.cafoodb.ca In positive ion mode, common fragmentation pathways for citrate esters involve the loss of water, carboxyl groups, and the ester alkyl group.
A study on various citric acid esters (CAEs) using high-resolution Orbitrap mass spectrometry identified characteristic fragments. nih.govacs.org For instance, fragment ions with m/z 111.0078 ([C₅H₃O₃]⁺) and m/z 129.0181 ([C₅H₅O₄]⁺) were found to be characteristic for screening CAEs. acs.org
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor m/z | Collision Energy | Predicted Fragment m/z (Positive Ion Mode) | Predicted Fragment m/z (Negative Ion Mode) |
| 235.0812 [M+H]⁺ | 10V | 193.0501, 175.0395, 129.0182 | - |
| 235.0812 [M+H]⁺ | 20V | 175.0395, 129.0182, 111.0077 | - |
| 235.0812 [M+H]⁺ | 40V | 111.0077, 87.0077, 69.0335 | - |
| 233.0666 [M-H]⁻ | 10V | 191.0557, 111.0088 | 113.0244, 87.0088 |
| 233.0666 [M-H]⁻ | 20V | 111.0088, 173.0455 | 87.0088, 113.0244 |
| 233.0666 [M-H]⁻ | 40V | 87.0088, 111.0088 | 87.0088, 113.0244 |
Data sourced from predicted spectra as detailed in FooDB for monoisopropyl citrate. foodb.ca
Gas chromatography coupled with mass spectrometry (GC/MS) is also a valuable tool for the analysis of citrate esters, often after a derivatization step to improve volatility. jst.go.jpresearchgate.net
Computational Approaches in 1 Isopropyl Citrate Research
Molecular Modeling and Quantum Chemical Calculations
At the molecular level, modeling and quantum chemistry provide a fundamental understanding of 1-isopropyl citrate's structure, stability, and reactivity. These methods are crucial for interpreting experimental data and guiding the synthesis of citrate (B86180) esters.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, this analysis is key to understanding its physical properties and how it interacts with other molecules. The presence of a bulky isopropyl group introduces significant steric hindrance, which governs the molecule's preferred three-dimensional shape.
Computational techniques, such as relaxed potential energy surface (PES) scans, are employed to investigate the rotational barriers around the single bonds. researchgate.net For instance, the rotation around the ester bond is a critical factor. Calculations, often using Density Functional Theory (DFT), can map the energy landscape as this bond rotates, identifying low-energy "wells" that correspond to stable conformers and high-energy barriers between them. researchgate.net In similar isopropyl esters, it has been found that conformations with larger torsion angles involving the isopropyl group's hydrogen atom tend to have lower energy. researchgate.net
The general principles of steric strain dictate that the most stable conformations will minimize the repulsion between the large isopropyl group and the rest of the citrate backbone. lumenlearning.compearson.com Gauche interactions, where bulky groups are adjacent to each other, are destabilizing relative to anti-conformations where they are positioned opposite one another. lumenlearning.com By calculating the energies of various staggered and eclipsed conformations, researchers can predict the most stable and, therefore, most populated conformers of this compound under given conditions.
Understanding the precise mechanism of esterification is vital for controlling the synthesis of this compound. Computational simulations allow for the detailed exploration of the reaction pathway, identifying intermediates and the high-energy transition states that connect them.
For the esterification of citric acid with alcohols like isopropanol (B130326), a two-step mechanism is widely supported by computational studies. researchgate.netmdpi.com
Anhydride (B1165640) Formation : The first step involves an intramolecular dehydration of citric acid to form a five-membered or six-membered cyclic anhydride intermediate. researchgate.netacs.org This step typically has a high activation energy barrier. researchgate.net
Ring-Opening Nucleophilic Attack : The second step is the nucleophilic attack by the alcohol (isopropanol) on the cyclic anhydride. researchgate.net This ring-opening reaction results in the formation of the monoester, this compound. This second step generally has a much lower energy barrier than the initial dehydration. researchgate.net
Quantum chemical methods, particularly DFT, are used to model the geometries and energies of the reactants, products, intermediates, and transition state (TS) structures along this pathway. researchgate.netacs.org By calculating the energy profile, researchers can determine the rate-limiting step of the reaction. For example, studies on citric acid esterification have determined the activation energy for the initial dehydration to be around 36-48 kcal/mol. researchgate.netacs.org The identification of TS structures is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate, and by Intrinsic Reaction Coordinate (IRC) calculations, which ensure that the TS smoothly connects the intended reactant and product states. acs.org
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules, which in turn determines their reactivity. acs.orgrug.nl By calculating the distribution of electrons and the energies of molecular orbitals, DFT provides deep insights into why reactions occur at specific sites and under certain conditions.
In the study of this compound synthesis, DFT calculations have been instrumental in explaining the regioselectivity of the esterification reaction—that is, the preference for reaction at the central (α) or terminal (β) carboxylic acid groups of citric acid. acs.org By comparing the Gibbs free energies of the different reaction pathways and products, researchers can predict which isomer is more likely to form. For instance, some computational results suggest that in a vacuum, the formation of the β-substituted product is slightly more stable, while calculations including an implicit solvent model like N-methyl-2-pyrrolidone (NMP) indicate a slight preference for the α-substituted product. rug.nl
These studies typically employ specific combinations of functionals and basis sets, such as M062X(D3)/6-31+G(d,p) or B3LYP/6-311g(d,p), which have been shown to provide accurate results for such organic reactions. researchgate.netacs.orgrug.nl The calculations can also model the effect of catalysts, such as scandium triflate, on the reaction, helping to elucidate how they lower the activation energy and improve reaction rates and selectivity. acs.orgrug.nl Furthermore, DFT is used to validate the mechanisms of related reactions like hydrolysis, where computational energy barriers can be compared with experimental data. osti.gov
Reaction Pathway Simulations and Transition State Analysis of Esterification
Process Simulation and Design for Ester Production Optimization
Beyond the single-molecule level, computational tools are crucial for designing, simulating, and optimizing the entire industrial process for producing this compound and other esters. Process simulation software, such as Aspen Plus, allows engineers to model the behavior of a chemical plant and evaluate different designs and operating conditions to maximize efficiency and minimize cost. acs.orgresearchgate.netrevistadechimie.ro
A key component of accurate process simulation is a robust kinetic model. acs.orgresearchgate.net For citrate ester production, this involves developing mathematical equations that describe the rates of the main esterification reactions and any side reactions, such as the formation of diethyl ether when using ethanol. acs.org These models are typically based on experimental data gathered at various temperatures, reactant molar ratios, and catalyst concentrations. acs.orgresearchgate.net A pseudo-homogeneous model based on the law of mass action or more complex activity models like the UNIQUAC-based model can be used to correlate the reaction kinetics. acs.orgresearchgate.netgoogle.com
These kinetic models are then integrated into a process simulator to design and optimize equipment, particularly for complex operations like reactive distillation. acs.orgresearchgate.net Reactive distillation combines chemical reaction and product separation into a single unit, which can improve conversion for equilibrium-limited processes like esterification. google.com Simulation allows for the optimization of key parameters to achieve the desired product purity and yield with minimal energy consumption. revistadechimie.ro For example, simulations can determine the optimal feed locations for citric acid and isopropanol, the ideal number of theoretical stages in the distillation column, the necessary reflux ratio, and the optimal operating temperature, which often involves a trade-off between faster kinetics at higher temperatures and the increased formation of unwanted byproducts. acs.orgresearchgate.netacs.org
Biochemical and Metabolic Contexts of Citrate Esters
Relationship to the Tricarboxylic Acid (TCA) Cycle and Central Carbon Metabolism
The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, represents a fundamental metabolic pathway essential for cellular respiration in all aerobic organisms. radiopaedia.orgmicrobenotes.com This series of enzyme-catalyzed chemical reactions occurs in the mitochondrial matrix and serves as the final common pathway for the oxidation of carbohydrates, fats, and proteins. radiopaedia.orgmicrobenotes.comwikipedia.org These macromolecules are first broken down into acetyl-CoA, which enters the cycle. wikipedia.org The primary function of the TCA cycle is to generate energy in the form of adenosine (B11128) triphosphate (ATP) and reducing equivalents (NADH and FADH2), which are used by the oxidative phosphorylation pathway to produce more ATP. wikipedia.org
The cycle is initiated by the entry of a two-carbon acetyl-CoA, which condenses with the four-carbon molecule oxaloacetate to form the six-carbon tricarboxylic acid, citrate (B86180). byjus.comyoutube.com Through a series of subsequent reactions, this citrate molecule is progressively oxidized, releasing carbon dioxide and regenerating oxaloacetate to continue the cycle. radiopaedia.orgwou.edu Intermediates of the TCA cycle are also crucial as precursors for various biosynthetic pathways, including the synthesis of certain amino acids. wikipedia.org Given that 1-isopropyl citrate is an ester of citric acid, its metabolic relevance is intrinsically linked to its potential hydrolysis into citrate, which can then enter this central metabolic hub.
Citrate Synthase: Citrate synthase is the pacemaker enzyme of the TCA cycle, catalyzing the irreversible condensation of acetyl-CoA and oxaloacetate to form citrate. openstax.orgwikipedia.orgbritannica.com This reaction is the first committed step of the cycle. pressbooks.pub The enzyme is a globular protein that possesses a deep cleft containing two binding sites: one for oxaloacetate and another for acetyl-CoA. openstax.orgwikipedia.org The binding of oxaloacetate induces a significant conformational change in the enzyme, which in turn creates the binding site for acetyl-CoA, ensuring a specific reaction order. openstax.orglibretexts.org The mechanism involves an aldol (B89426) condensation, where key amino acid residues in the active site, such as histidine and aspartic acid, facilitate the deprotonation of the acetyl group of acetyl-CoA to form an enol intermediate, which then attacks the carbonyl carbon of oxaloacetate. wikipedia.orglibretexts.org The resulting citryl-CoA intermediate is subsequently hydrolyzed to release citrate and coenzyme A. libretexts.org
The activity of citrate synthase is a key indicator of mitochondrial content and oxidative capacity in tissues. wikipedia.org Its function is competitively inhibited by its product, citrate, and its activity can be allosterically regulated by the cellular energy status, such as the levels of ATP and NADH. scbt.com
Aconitase: Following its synthesis, citrate is isomerized to isocitrate by the enzyme aconitase (also known as aconitate hydratase). byjus.comwikipedia.org This reaction is crucial as it repositions the hydroxyl group of citrate, preparing the molecule for the subsequent oxidative decarboxylation steps. youtube.com The reaction proceeds via a cis-aconitate intermediate. wou.eduwikipedia.org Aconitase contains an iron-sulfur ([4Fe-4S]) cluster in its active site that directly participates in the catalysis by facilitating the dehydration and rehydration steps of the isomerization. wikipedia.org The specificity of aconitase for its substrates is critical for the proper flow of metabolites through the TCA cycle. ebi.ac.uk The aconitase superfamily of enzymes is noted for catalyzing similar stereospecific isomerization reactions across different metabolic pathways. ehime-u.ac.jp
Esters of carboxylic acids, including citrate esters, are generally permeable to cell membranes and are presumed to be hydrolyzed by intracellular esterases to yield the parent acid and the corresponding alcohol. nih.gov In the case of this compound, this hydrolysis would release citric acid and isopropanol (B130326). The released citrate would then be available to participate in central carbon metabolism.
Once inside the cell, the fate of citrate is twofold:
Mitochondrial Metabolism: Citrate can remain in the mitochondria and continue through the TCA cycle, being converted to isocitrate by aconitase and subsequently oxidized to generate energy. radiopaedia.org
Cytosolic Export: Citrate can be transported out of the mitochondria into the cytosol via the mitochondrial citrate carrier. frontiersin.org In the cytosol, the enzyme ATP citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate. wikipedia.orgfrontiersin.org This cytosolic acetyl-CoA is a vital building block for the synthesis of fatty acids and cholesterol. frontiersin.org
Therefore, the metabolic fate of this compound is directly tied to the metabolic state of the cell and the activity of these key enzymes and transporters that dictate the partitioning of citrate between energy production and biosynthesis.
Citrate Synthase and Related Enzymology in Citrate Metabolism
Enzymatic Transport Mechanisms Involving Citrate Analogs
The transport of citrate and its analogs across cellular membranes, particularly the inner mitochondrial membrane, is a regulated process mediated by specific carrier proteins. The mitochondrial citrate carrier (CIC), also known as the citrate transport protein, is responsible for exporting citrate from the mitochondrial matrix to the cytosol in exchange for other dicarboxylates or tricarboxylates, such as malate. frontiersin.org This citrate-malate shuttle is a critical mechanism for providing cytosolic acetyl-CoA for biosynthetic processes like lipogenesis. frontiersin.org
In bacteria, transport systems for citrate are also well-documented. For instance, the CitP transporter in Lactococcus lactis is a promiscuous transporter that can bind and translocate a wide variety of mono-, di-, and tricarboxylates. nih.gov It primarily functions as an electrogenic exchanger, importing citrate in exchange for metabolic end-products like lactate, pyruvate, or acetate (B1210297). nih.gov Studies on CitP have shown that it recognizes substrates where the hydroxyl group at the C-2 position of citrate is replaced by a keto group or a hydrogen atom, indicating a degree of flexibility in substrate recognition. nih.gov While direct studies on the transport of this compound are not available, it is plausible that its transport would be preceded by its hydrolysis to citrate, which would then be recognized by these established citrate transport systems.
Biotransformation Pathways of Citrate Esters
The primary biotransformation pathway for citrate esters is enzymatic hydrolysis by non-specific esterases present in various tissues and biological fluids. This reaction cleaves the ester bond, releasing citric acid and the corresponding alcohol. For this compound, this would yield one molecule of citric acid and one molecule of isopropanol.
Recent research into the metabolism of various citric acid esters (CAEs) has confirmed that they undergo rapid biotransformation. nih.gov In vitro studies using rat liver microsomes and in vivo studies in mice have shown that CAEs are metabolized through several pathways:
Hydrolysis: The cleavage of the ester linkage, as described above, is a major metabolic route.
Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.
O-dealkylation: The removal of an alkyl group. nih.gov
These studies indicate that parent citrate esters are often found at very low or undetectable levels in biological samples, while their metabolites are readily detected. nih.gov This rapid metabolism suggests that upon exposure, this compound would likely be quickly converted to citric acid and other metabolites, with the resulting citrate entering the central metabolic pathways of the organism.
Advanced Functional Characterization and Emerging Research Applications of 1 Isopropyl Citrate
Investigation of Antioxidant and Sequestrant Mechanisms in Model Systems
1-Isopropyl citrate (B86180) is recognized for its function as both an antioxidant and a sequestrant, particularly in lipid-based systems like fats and oils. thegoodscentscompany.comatamanchemicals.com Its mechanism is primarily linked to its role as a chelating agent. atamanchemicals.com The citrate portion of the molecule can effectively bind to and inactivate metal ions, such as copper and iron. atamanchemicals.com These metal ions, if left free, can act as catalysts for oxidative reactions that lead to rancidity in fatty foods. atamanchemicals.com By sequestering these metals, 1-isopropyl citrate prevents them from participating in and accelerating the oxidation process. atamanchemicals.com
The synthesis of this compound involves the esterification of citric acid with isopropyl alcohol. atamanchemicals.com This structural modification is critical for its application in model systems like vegetable oils. atamanchemicals.com Citric acid itself is not soluble in fats and oils, which limits its effectiveness as an antioxidant in these media. atamanchemicals.com The addition of the isopropyl group makes the molecule more lipophilic, or oil-soluble, enabling it to disperse effectively within the lipid phase and perform its sequestrant function where it is most needed. atamanchemicals.com This targeted solubility allows it to act as an antioxidant synergist, enhancing the stability of oils. atamanchemicals.com
The antioxidant activity of phenolic compounds, which share some functional similarities with the hydroxyl group in citrate, can occur through two primary mechanisms: hydrogen atom donation (HAT) and single-electron transfer (SET). upm.edu.my While the dominant mechanism for this compound is sequestration, its hydroxyl and carboxylic acid groups could theoretically participate in these pathways by donating hydrogen atoms or electrons to terminate free-radical chain reactions. upm.edu.my In combination with other antioxidants, sequestrants like this compound play a crucial role by handling the metal-ion-induced initiation of oxidation, while primary antioxidants handle the propagation steps. usda.gov A mixture of isopropyl citrates, as described by a Joint FAO/WHO Expert Committee, is specifically used as a sequestering agent in fatty foods and antioxidant formulations. inchem.org
Research on Plasticizing Properties in Novel Polymer Systems
This compound is part of the broader class of citrate esters, which are well-regarded as effective and often bio-based plasticizers in various polymer systems. atamanchemicals.comchempoint.com The fundamental role of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is achieved by inserting the plasticizer molecules between the polymer chains, which increases the intermolecular spacing, or free volume. scielo.br This separation reduces the cohesive forces between the polymer chains, allowing them to move more freely past one another, which is observed as a decrease in the glass transition temperature (Tg) and an increase in ductility. scielo.br
Research into citrate esters like Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC) as plasticizers for biopolymers such as Polylactic Acid (PLA) provides a model for understanding the function of this compound. scielo.br Studies show these citrates are highly compatible with PLA due to polar interactions between the ester groups on both the polymer and the plasticizer. scielo.br The incorporation of these plasticizers effectively lowers the Tg of PLA, making it less brittle at room temperature. scielo.brmdpi.com Given its similar chemical structure, this compound is expected to exhibit comparable plasticizing effects. Its use has been noted in applications like cosmetics and materials for food packaging. atamanchemicals.comnih.gov
The choice of plasticizer is critical as it must be miscible with the polymer to be effective and avoid issues like leaching over time. nih.gov Citrate esters are often favored because they are phthalate-free, have low volatility, and many are approved for food contact applications, making them suitable for sensitive products. chempoint.com
Exploration as a Chemical Precursor and Intermediate in Organic Synthesis
The primary role of this compound as a chemical precursor stems from its synthesis and subsequent hydrolysis. The compound is prepared through the esterification of citric acid with isopropyl alcohol. atamanchemicals.com This reaction itself demonstrates the use of citric acid and isopropyl alcohol as starting materials. atamanchemicals.commdpi.com
As an intermediate, this compound can be readily hydrolyzed back into its constituent molecules: citric acid and isopropyl alcohol. This is a key reaction in certain analytical procedures and can also be considered a pathway for further synthesis. jst.go.jp Once regenerated, the citric acid molecule becomes available as a versatile precursor for a variety of other organic compounds. wikipedia.org
For example, through dehydration reactions, citric acid can be converted into other important chemical intermediates:
Aconitic Acid: This is synthesized by the dehydration of citric acid using a catalyst like sulfuric acid. wikipedia.org
Itaconic Acid and Citraconic Acid: Dry distillation of citric acid yields itaconic acid anhydride (B1165640), which can then be isomerized to produce citraconic acid. wikipedia.org
Acetonedicarboxylic Acid: This compound can be prepared by the decarboxylation of citric acid in the presence of fuming sulfuric acid. wikipedia.org
Therefore, while this compound itself may not have a wide range of direct downstream synthetic applications, its ability to be easily formed and hydrolyzed makes it a stable, oil-soluble carrier and potential source of citric acid for syntheses in biphasic or non-aqueous systems.
Studies on Interfacial Chemistry and Emulsion Stabilization Properties
The chemical structure of this compound, featuring both hydrophilic (water-loving) and lipophilic (oil-loving) regions, gives it surface-active properties that are relevant to interfacial chemistry and emulsion stabilization. An emulsion is a system where one immiscible liquid is dispersed as droplets within another, such as oil in water (O/W) or water in oil (W/O). specialchem.com These systems are inherently unstable and require an emulsifier to prevent the phases from separating. librarynmu.com
Emulsifiers work by positioning themselves at the oil-water interface, reducing the interfacial tension between the two liquids. pk.edu.pl The structure of this compound, with the polar carboxyl and hydroxyl groups of the citrate moiety and the less polar isopropyl ester group, allows it to orient at this interface. The hydrophilic citrate "head" can interact with the aqueous phase, while the more lipophilic isopropyl ester "tail" can associate with the oil phase. This action helps to stabilize the dispersed droplets and prevent them from coalescing. pk.edu.pl
Innovations in Analytical Detection and Quantification for Research Purposes
Several analytical methods have been developed for the detection and quantification of isopropyl citrate in various matrices, particularly in edible oils where it is used as an antioxidant. jst.go.jpepa.gov These research methods are essential for quality control and for studying the compound's behavior.
One established method involves high-performance liquid chromatography (HPLC). epa.gov In this approach, mono- and diisopropyl citrate are first extracted from an oil sample using a sodium bicarbonate solution. After acidification, the citrates are re-extracted and then derivatized with a fluorescent label, 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc). This labeling significantly enhances detection sensitivity. The fluorescently labeled derivatives can be qualitatively analyzed using thin-layer chromatography (TLC) and quantitatively determined by HPLC. A further step involves hydrolyzing the sample to release citric acid, which is then quantified by HPLC to determine the total citrate content. This method demonstrates good recovery rates, typically between 84% and 93%. epa.gov
Another innovative technique utilizes gas chromatography (GC). jst.go.jp In this method, the isopropyl citrate esters in an oil sample are completely hydrolyzed using a potassium hydroxide (B78521) solution. This process breaks the esters down into their original components: isopropyl alcohol and citric acid. The volatile isopropyl alcohol is then distilled from the mixture and quantified using a GC equipped with a flame ionization detector (FID). The remaining solution containing the citric acid is treated to remove interfering ions, esterified to form trimethyl citrate, and then also analyzed by GC. This dual analysis allows for both qualitative screening (via isopropyl alcohol detection) and quantitative measurement (via citric acid). The detection limit for isopropyl citrates using the isopropyl alcohol marker was found to be 2 µg/g. jst.go.jp A simplified version of this method for identification purposes uses the distillation and GC-FID detection of isopropyl alcohol alone. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying 1-isopropyl citrate in synthetic mixtures?
- Methodological Answer : Ion chromatography (IC) with a sodium hydroxide eluent system (1 mM) is commonly employed for citrate quantification. Standard preparations involve dissolving reference materials (e.g., USP Citric Acid RS) in sodium hydroxide to establish calibration curves. For simultaneous analysis of citrate and phosphate, dual-standard solutions (e.g., 20 mg/mL citrate and 12 mg/mL phosphate) are prepared . Validation parameters (linearity, precision, LOD/LOQ) must align with USP guidelines.
Q. How is this compound synthesized, and what purity criteria are required for research-grade samples?
- Methodological Answer : Synthesis typically involves esterification of citric acid with isopropyl alcohol under acidic catalysis. Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying residual reactants. New compounds must include elemental analysis (C, H, O) and mass spectrometry (exact mass: 234.068076 g/mol) . Known compounds should cite prior literature for identity confirmation .
Q. What functional roles does this compound play in food science research?
- Methodological Answer : As a sequestrant and antioxidant, it is studied for lipid stabilization in margarine. Experimental designs should include accelerated oxidation tests (e.g., Rancimat method) with controls (e.g., blank samples, BHT as a reference antioxidant). Outcomes are measured via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across different lipid matrices?
- Methodological Answer : Meta-analyses of prior studies should categorize lipid types (saturated vs. unsaturated), pH conditions, and temperature regimes. Confounding variables (e.g., trace metal content) require controlled experiments using ICP-MS to quantify metal ions. Statistical tools (ANOVA, Tukey’s HSD) can identify matrix-specific efficacy trends .
Q. What PICOT framework is suitable for designing clinical studies on citrate derivatives as biocompatible agents?
- Methodological Answer :
- P : Patients with metabolic acidosis
- I : Oral administration of this compound
- C : Sodium citrate as a comparator
- O : Serum pH normalization and renal excretion rates
- T : 48-hour monitoring period
Systematic reviews of existing citrate therapies (e.g., sodium/potassium citrate) inform hypothesis generation .
Q. What mechanistic studies elucidate the plasticizing properties of this compound in polymer research?
- Methodological Answer : Molecular dynamics simulations can model citrate-polymer interactions (e.g., polyvinyl alcohol). Experimental validation involves tensile strength testing (ASTM D638) and differential scanning calorimetry (DSC) to measure glass transition temperature (Tg) shifts. Cite computational parameters (force fields, solvation models) to ensure reproducibility .
Key Methodological Considerations
- Reproducibility : Detailed experimental protocols (catalyst concentrations, reaction times) must be included in supplementary materials .
- Ethical Design : Avoid extrapolating food-grade safety data to biomedical applications without toxicology studies (e.g., Ames test, in vivo models) .
- Data Interpretation : Address solvent interference in spectroscopic analyses (e.g., isopropyl alcohol residues in NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
